Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate
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Description
“Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate” is a complex organic compound. It has a molecular formula of C13H9ClN2O5S and an average mass of 340.739 Da .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C13H9ClN2O5S. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxylate group (-COO-), a benzamido group (a benzene ring attached to an amide group), and nitro (-NO2) and chloro (-Cl) substituents .Scientific Research Applications
Antitumor Agents Synthesis
One study details the synthesis of isotopically labeled nitrothiophenecarboxamides, which are of interest due to their potential as antitumor agents. This research highlights the methodological advancements in creating labeled compounds for biological studies, offering a pathway for investigating the biological activities of similar compounds, such as Methyl 3-(2-chloro-5-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate in cancer research (Shinkwin & Threadgill, 1996).
Corrosion Inhibition
Another study explores the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel in acidic environments. The research investigates various synthetic compounds' effectiveness in forming protective films on metal surfaces, indicating potential industrial applications of similar thiophene derivatives for corrosion protection (El aoufir et al., 2020).
Synthetic Methodologies
Further research provides insights into synthetic methodologies, such as the synthesis of chlorantraniliprole, a pesticide, starting from related chemical structures. These studies underscore the importance of innovative synthetic routes for creating complex molecules from simpler precursors, which could be relevant for synthesizing this compound and exploring its applications (Yi-fen et al., 2010).
Photophysics and Photochemistry
Investigations into the photophysical and photochemical properties of related compounds, such as the synthesis and photoaffinity probing with N‐(3‐azido‐4‐chlorophenyl)‐N′‐[3H‐methyl] thiourea, provide a foundation for using similar thiophene derivatives in studying biological systems and developing new materials (Lamotte et al., 1994).
Novel Drug Development
The research surrounding the synthesis of novel compounds and their biological applications, such as probing Drosophila nicotinic receptor interactions, highlights the potential of thiophene derivatives in drug development and neurobiological studies (Zhang, Tomizawa, & Casida, 2004).
Properties
IUPAC Name |
methyl 4-[(2-chloro-5-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-10(4-5-22-11)15-12(17)8-6-7(16(19)20)2-3-9(8)14/h2-3,6H,4-5H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDYSWUSKSTUDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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